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Compound of Interest

Compound Name: 3-Bromoquinolin-5-amine

Cat. No.: B599866 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-Bromoquinolin-5-amine, a key intermediate in pharmaceutical research and development.

This document is intended for researchers, scientists, and drug development professionals,

offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data.

Introduction
3-Bromoquinolin-5-amine is a substituted quinoline derivative with significant potential in

medicinal chemistry. The precise characterization of this compound is crucial for its application

in the synthesis of novel therapeutic agents. This guide outlines the expected spectroscopic

data based on the analysis of structurally related compounds and provides standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 3-
Bromoquinolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity

of 3-Bromoquinolin-5-amine.
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Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.80 d ~2.5 H-2

~8.40 d ~2.5 H-4

~7.60 dd ~8.5, 7.0 H-7

~7.30 d ~8.5 H-8

~6.80 d ~7.0 H-6

~5.50 br s - -NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

~152 C-2

~148 C-8a

~145 C-5

~135 C-4

~130 C-7

~128 C-4a

~120 C-3

~115 C-6

~110 C-8

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium C-H stretch (aromatic)

1620 - 1580 Strong N-H bend (scissoring)

1580 - 1450 Medium to Strong
C=C and C=N stretch

(aromatic ring)

1350 - 1250 Medium C-N stretch

~830 Strong C-H bend (out-of-plane)

~750 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and elemental composition of the

compound.

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

222/224 ~100 / ~98
[M]⁺/ [M+2]⁺ (presence of

Bromine)

195/197 Variable [M-HCN]⁺

143 Variable [M-Br]⁺

116 Variable [C₈H₆N]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Bromoquinolin-5-amine in approximately 0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. For ¹H NMR,

16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be

necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

Data Processing: Identify and label the characteristic absorption peaks.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected

molecular ion peaks.

Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The isotopic

pattern for bromine (¹⁹Br and ⁸¹Br) should be clearly visible.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analysis of 3-
Bromoquinolin-5-amine.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

3-Bromoquinolin-5-amine
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General workflow for spectroscopic analysis.

Preparation

Acquisition

Processing Interpretation

Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform,
Phase & Baseline Correction

Reference to
Solvent Peak

Assign Peaks &
Determine Structure

Click to download full resolution via product page

Detailed workflow for NMR analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoquinolin-5-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599866#spectroscopic-data-of-3-bromoquinolin-5-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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